2,5-Dimethylthiazole

Catalog No.
S704005
CAS No.
4175-66-0
M.F
C5H7NS
M. Wt
113.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylthiazole

CAS Number

4175-66-0

Product Name

2,5-Dimethylthiazole

IUPAC Name

2,5-dimethyl-1,3-thiazole

Molecular Formula

C5H7NS

Molecular Weight

113.18 g/mol

InChI

InChI=1S/C5H7NS/c1-4-3-6-5(2)7-4/h3H,1-2H3

InChI Key

WVUHHPQQQLBMOE-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)C

Solubility

Soluble in non-polar solvents; slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CC1=CN=C(S1)C

Olfactory Testing and Food Science

  • Odorant for Olfactory Testing: 2,5-Dimethylthiazole possesses a distinct, meaty aroma, making it a valuable tool in olfactory testing []. Researchers can use it to evaluate an individual's sense of smell or test the effectiveness of odor-neutralizing products [].

Analytical Chemistry

  • Reference Substance in GC-MS Analysis: Due to its well-defined chemical structure and characteristic properties, 2,5-Dimethylthiazole acts as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis []. This technique helps identify and quantify various compounds, including those found in food and flavoring agents [].

Potential for Future Applications

  • Drug Discovery and Development: The unique properties of 2,5-Dimethylthiazole might contribute to the development of novel drugs. However, further research is needed to explore its potential therapeutic effects and mechanisms of action [].
  • Food Additives and Biomaterials: Initial studies suggest that 2,5-Dimethylthiazole may have potential applications as a food additive, influencing flavor profiles or acting as a preservative []. Additionally, its properties might be useful in developing new biomaterials for various purposes [].

2,5-Dimethylthiazole is an organic compound with the molecular formula C5H7NSC_5H_7NS. It belongs to the thiazole family, characterized by a five-membered ring containing both nitrogen and sulfur atoms. This compound features two methyl groups attached to the thiazole ring at the 2 and 5 positions, which significantly influence its chemical properties and biological activities. The structure of 2,5-dimethylthiazole can be represented as follows:

text
N / \ S C | | C - C | | CH3 CH3

  • While detailed safety data is not readily available, it's important to handle unknown compounds with caution.
  • Standard laboratory practices for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and working in a fume hood [].
Typical of thiazole derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of methyl groups activates the aromatic ring, allowing for substitution reactions at the 5-position.
  • Deprotonation: Strong bases can deprotonate the compound at the C2 position, forming stabilized ylide intermediates.
  • Oxidation: The nitrogen atom can be oxidized to form thiazole N-oxides, which are valuable in palladium-catalyzed reactions.
  • Cycloaddition Reactions: 2,5-dimethylthiazole can engage in cycloadditions, particularly Diels-Alder reactions, under specific conditions.

Research indicates that 2,5-dimethylthiazole exhibits notable biological activities, particularly antifungal properties. Studies have shown that it can effectively inhibit the growth of various fungal strains, making it a potential candidate for antifungal drug development . Additionally, its structure suggests possible interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions.

Several synthetic routes exist for producing 2,5-dimethylthiazole:

  • Hantzsch Thiazole Synthesis: This method involves reacting haloketones with thioamides.
  • Condensation Reactions: The combination of α-aminonitriles with carbon disulfide can yield thiazoles.
  • Alkylation of Thiazoles: Starting from simpler thiazoles, alkylation at nitrogen can produce various derivatives including 2,5-dimethylthiazole.

2,5-Dimethylthiazole finds applications in several fields:

  • Agriculture: Its antifungal properties make it useful in developing agricultural fungicides.
  • Flavoring Agents: The compound is utilized in the food industry as a flavoring agent due to its characteristic odor.
  • Pharmaceuticals: Ongoing research explores its potential as a lead compound in drug development against fungal infections.

Interaction studies have focused on how 2,5-dimethylthiazole interacts with biological systems. Its ability to inhibit fungal growth suggests that it may interfere with specific metabolic pathways or cell wall synthesis in fungi. Further studies are required to elucidate its precise mechanisms of action and potential side effects.

Several compounds share structural similarities with 2,5-dimethylthiazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-MethylthiazoleOne methyl group at position 2Less sterically hindered than 2,5-dimethylthiazole
4-MethylthiazoleOne methyl group at position 4Different reactivity patterns due to position
2,4-DimethylthiazoleMethyl groups at positions 2 and 4Exhibits different biological activity compared to 2,5-dimethylthiazole
5-Acetyl-2,4-dimethylthiazoleAcetyl group at position 5Enhanced solubility and modified reactivity

Physical Description

Yellow liquid; Cooked, brown and roasted nutty aroma

XLogP3

1.8

Density

1.114-1.124 (20°)

UNII

4JGJ9O7P4J

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

4175-66-0

Wikipedia

2,5-dimethylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 2,5-dimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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